(4S,4aS,8aS)-4-phenyl-1-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]-2,3,4a,5,6,7,8,8a-octahydroquinolin-4-ol
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Overview
Description
(4S,4aS,8aS)-4-phenyl-1-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]-2,3,4a,5,6,7,8,8a-octahydroquinolin-4-ol is a complex organic compound with a unique structure that combines a quinoline backbone with a phenyl group and a thiophene-oxadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S,4aS,8aS)-4-phenyl-1-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]-2,3,4a,5,6,7,8,8a-octahydroquinolin-4-ol typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the thiophene-oxadiazole moiety through a cyclization reaction involving thiophene and a suitable nitrile oxide precursor. This intermediate is then coupled with a quinoline derivative under specific conditions to form the final product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve consistent quality and efficiency. The choice of solvents, catalysts, and reaction conditions is critical to minimize costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
(4S,4aS,8aS)-4-phenyl-1-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]-2,3,4a,5,6,7,8,8a-octahydroquinolin-4-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride to modify the quinoline or oxadiazole rings.
Substitution: Nucleophilic or electrophilic substitution reactions can be carried out on the phenyl or thiophene rings to introduce different substituents
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, copper(I) iodide.
Solvents: Dichloromethane, ethanol, acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties .
Scientific Research Applications
Chemistry
In chemistry, (4S,4aS,8aS)-4-phenyl-1-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]-2,3,4a,5,6,7,8,8a-octahydroquinolin-4-ol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials .
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Studies have shown that derivatives of this compound exhibit antimicrobial, antifungal, and anticancer activities. These properties make it a promising candidate for drug development .
Medicine
In medicine, the compound is explored for its potential therapeutic applications. Its ability to interact with specific biological targets, such as enzymes and receptors, makes it a valuable lead compound for the development of new pharmaceuticals .
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings. Its unique chemical properties contribute to the enhancement of material performance, including increased durability and resistance to environmental factors .
Mechanism of Action
The mechanism of action of (4S,4aS,8aS)-4-phenyl-1-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]-2,3,4a,5,6,7,8,8a-octahydroquinolin-4-ol involves its interaction with specific molecular targets. For example, in biological systems, it may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinoline derivatives and thiophene-oxadiazole hybrids. Examples are:
Quinoline derivatives: 4-phenylquinoline, 2-methylquinoline.
Thiophene-oxadiazole hybrids: 3-(2-thiophen-2-yl-1,2,4-oxadiazol-5-yl)benzoic acid, 5-(thiophen-2-yl)-1,2,4-oxadiazole-3-carboxamide
Uniqueness
What sets (4S,4aS,8aS)-4-phenyl-1-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]-2,3,4a,5,6,7,8,8a-octahydroquinolin-4-ol apart is its unique combination of structural features. The presence of both a quinoline backbone and a thiophene-oxadiazole moiety provides a versatile platform for chemical modifications and enhances its potential for diverse applications .
Properties
IUPAC Name |
(4S,4aS,8aS)-4-phenyl-1-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]-2,3,4a,5,6,7,8,8a-octahydroquinolin-4-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O2S/c26-22(16-7-2-1-3-8-16)12-13-25(18-10-5-4-9-17(18)22)15-20-23-21(24-27-20)19-11-6-14-28-19/h1-3,6-8,11,14,17-18,26H,4-5,9-10,12-13,15H2/t17-,18-,22+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTKROCRCXXNBHN-NPPFBWRTSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)C(CCN2CC3=NC(=NO3)C4=CC=CS4)(C5=CC=CC=C5)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]2[C@H](C1)[C@@](CCN2CC3=NC(=NO3)C4=CC=CS4)(C5=CC=CC=C5)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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